molecular formula C28H29N5 B5762856 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5869-89-6

2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile

カタログ番号: B5762856
CAS番号: 5869-89-6
分子量: 435.6 g/mol
InChIキー: NYPBGSUNIGYVQK-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic core with a nitrogen-rich heterocyclic system. The structure includes:

  • 2-ethyl and 3-methyl substituents on the pyrido[1,2-a]benzimidazole core.
  • A 4-carbonitrile group at position 4.
  • A piperazine ring at position 1, substituted with a (2E)-3-phenylprop-2-en-1-yl group.

The (2E)-3-phenylprop-2-en-1-yl moiety introduces a conjugated double bond and aromatic phenyl group, which may enhance π-π stacking interactions in biological targets .

特性

IUPAC Name

2-ethyl-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5/c1-3-23-21(2)24(20-29)27-30-25-13-7-8-14-26(25)33(27)28(23)32-18-16-31(17-19-32)15-9-12-22-10-5-4-6-11-22/h4-14H,3,15-19H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPBGSUNIGYVQK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359691
Record name AC1Q2SWB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5869-89-6
Record name AC1Q2SWB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, formic acid, and various catalysts .

Industrial Production Methods

large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity .

化学反応の分析

Types of Reactions

2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

科学的研究の応用

Structure

The structure of the compound features a pyrido-benzimidazole core substituted with a piperazine moiety and an ethyl and methyl group, contributing to its biological activity.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a therapeutic agent. Its design allows for interaction with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

StudyTarget Cancer TypeMechanism of ActionResult
Liu et al. (2013)Breast CancerApoptosis InductionSignificant reduction in cell viability
Zhang et al. (2014)Lung CancerCell Cycle ArrestInhibition of tumor growth in vivo

Neuropharmacology

The piperazine component is known for its neuroactive properties. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression and anxiety .

Case Study: Antidepressant Effects

A study investigated the effects of similar piperazine derivatives on serotonin receptors, revealing promising results in enhancing serotonin transmission, which is crucial for mood regulation .

StudyModelOutcome
Smith et al. (2020)Animal Model of DepressionImproved mood-related behaviors

Antimicrobial Activity

The molecular structure also suggests potential antimicrobial properties. Benzimidazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens .

Case Study: Antibacterial Efficacy

Research has shown that certain benzimidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

作用機序

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but it often involves binding to active sites and altering the function of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

類似化合物との比較

Table 1: Structural and Molecular Comparison

Compound Name / ID Substituents (Positions 1, 2, 3) Piperazine Substituent Molecular Formula Molecular Weight Key Features
Target Compound 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}, 2-ethyl, 3-methyl (2E)-3-phenylprop-2-en-1-yl C28H27N5 433.56 Conjugated double bond; phenyl group for π-π interactions
1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methyl-2-octyl derivative 2-octyl, 3-methyl 4-fluorobenzyl C32H38FN5 511.68 Fluorine enhances bioavailability; long alkyl chain increases lipophilicity
1-(4-benzylpiperazin-1-yl)-3-methyl-2-octyl derivative 2-octyl, 3-methyl benzyl C32H39N5 493.69 High logP (8.43) suggests strong membrane permeability
1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl) derivative 3-isopropyl (2E)-3-phenylprop-2-en-1-yl C28H29N5 435.56 Isopropyl increases steric bulk compared to ethyl/methyl
1-[4-(4-methoxybenzyl)piperazin-1-yl]-3-methyl derivative 3-methyl 4-methoxybenzyl C25H25N5O 407.50 Methoxy group improves solubility via polar interactions
2-butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methyl derivative 2-butyl, 3-methyl 2-(3,4-dimethoxyphenyl)ethylamino C27H31N5O2 457.57 Dimethoxy groups enhance antioxidant potential

Key Structural and Functional Differences

Piperazine Substituents :

  • The target compound’s (2E)-3-phenylprop-2-en-1-yl group distinguishes it from derivatives with benzyl (e.g., ), 4-fluorobenzyl (), or alkyl chains (). The conjugated system in the target compound may improve binding to hydrophobic pockets in enzymes or receptors .
  • Derivatives with 4-methoxybenzyl () or 3,4-dimethoxyphenyl () substituents introduce electron-donating groups, enhancing solubility and hydrogen-bonding capacity.

Core Substituents (Positions 2 and 3): Ethyl/methyl (target) vs. Butyl () and octyl chains increase lipophilicity, favoring membrane penetration but risking off-target toxicity .

Bioactivity Implications :

  • Fluorinated derivatives (e.g., ) may exhibit enhanced metabolic stability due to fluorine’s electronegativity.
  • The target compound’s carbonitrile group at position 4 is conserved across analogues, suggesting a critical role in bioactivity (e.g., hydrogen bonding or dipole interactions) .

生物活性

The compound 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a novel synthetic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of the compound features a pyrido[1,2-a]benzimidazole core substituted with a piperazine moiety and an ethyl and methyl group. This unique structure is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]benzimidazole compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains using the agar well diffusion method. The results indicated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus epidermidis and Pseudomonas aeruginosa .

Bacterial StrainInhibition Zone (mm)
Staphylococcus epidermidis15
Bacillus subtilis12
Pseudomonas aeruginosa10
Xanthomonas campestris8

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study focusing on its analogs revealed that they exhibit antiproliferative effects on various cancer cell lines. The mechanism involves the inhibition of specific kinases associated with tumor growth. For example, compounds similar to the one showed IC50 values in the low micromolar range against EGFR and HER2 positive cancer cell lines .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated that certain derivatives possess higher COX-2 selectivity compared to standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study on a series of pyrido[1,2-a]benzimidazole derivatives found that modifications at the piperazine ring significantly enhanced antibacterial activity .
  • Anticancer Mechanisms : Research on related compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents .
  • Inflammation Models : In vivo models demonstrated that compounds with similar structures could reduce edema in paw inflammation models, supporting their use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrido[1,2-a]benzimidazole core via multicomponent reactions (e.g., using 2-aminobenzimidazole derivatives and aldehydes) .
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., using dichloromethane or DMF as solvents) .
  • Step 3: Functionalization with the (2E)-3-phenylprop-2-en-1-yl group via Heck coupling or Wittig reactions, requiring palladium catalysts and controlled temperatures (60–80°C) .

Critical Parameters:

  • Use anhydrous solvents and nitrogen atmospheres to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC, with purification by flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Identify aromatic protons (δ 7.0–8.5 ppm), piperazine CH2 groups (δ 2.5–3.5 ppm), and vinyl protons (δ 6.0–7.0 ppm, coupling constant J = 16 Hz for E-configuration) .
    • 13C NMR: Confirm nitrile carbon (δ ~115 ppm) and benzimidazole/pyrido carbons (δ 120–160 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C29H28N6).
  • IR Spectroscopy: Detect nitrile stretch (~2230 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .
    • Thermal Stability: Heat samples to 40–80°C for 48 hours; monitor decomposition by TLC or mass loss .
  • Key Observations:
    • Piperazine-linked compounds often degrade in acidic conditions due to protonation of the nitrogen atoms .
    • The (2E)-3-phenylprop-2-en-1-yl group may isomerize under UV light, requiring dark storage .

Advanced Research Questions

Q. How to design in vivo studies to evaluate therapeutic potential while addressing pharmacokinetic limitations?

Methodological Answer:

  • ADME Profiling:
    • Solubility: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Plasma Stability: Incubate with rat plasma (37°C, 1 hour); quantify parent compound via LC-MS .
  • In Vivo Models:
    • Administer via oral gavage or IV (dose: 10–50 mg/kg) in rodent models.
    • Collect plasma at intervals (0–24 hours) to calculate AUC and half-life using non-compartmental analysis .

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Troubleshooting Steps:
    • Verify compound purity (>95% by HPLC) and stereochemical integrity (e.g., E/Z isomerization) .
    • Replicate assays with standardized protocols (e.g., cell passage number, serum batch) .
    • Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Case Study: Discrepancies in IC50 values may arise from off-target interactions with piperazine-binding proteins (e.g., sigma receptors) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and benzimidazole moieties?

Methodological Answer:

  • SAR Design:
    • Piperazine Modifications: Replace with morpholine or thiomorpholine to assess nitrogen electronegativity effects .
    • Benzimidazole Substitutions: Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to enhance π-stacking with DNA .
  • Data Analysis:
    • Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies to target proteins .

Q. How to employ computational methods for target identification and binding mode prediction?

Methodological Answer:

  • Virtual Screening:
    • Perform pharmacophore modeling (e.g., Schrödinger Phase) based on the compound’s aromatic and hydrogen-bonding features.
    • Dock into kinase or GPCR libraries (e.g., PDB: 4ZUD for PI3K) to prioritize targets .
  • MD Simulations:
    • Simulate ligand-receptor complexes (GROMACS) for 100 ns to assess stability of the piperazine-ATP binding pocket interaction .

Q. What analytical approaches are suitable for detecting and quantifying metabolites in preclinical studies?

Methodological Answer:

  • Metabolite Identification:
    • Use HPLC-QTOF-MS/MS in positive ion mode to fragment ions (m/z 400–600).
    • Compare with synthetic standards for oxidative metabolites (e.g., N-oxide derivatives) .
  • Quantitation:
    • Develop a validated LC-MS/MS method with deuterated internal standards (e.g., d4-2-ethyl group) .

Q. How to validate assay reproducibility across laboratories for multi-institutional collaborations?

Methodological Answer:

  • Protocol Harmonization:
    • Distribute aliquots of a reference compound batch (e.g., >98% purity) to all labs.
    • Standardize cell lines (e.g., ATCC-certified HEK293) and assay buffers (e.g., 10 mM HEPES, pH 7.4) .
  • Statistical Analysis:
    • Apply Bland-Altman plots to assess inter-lab variability in IC50 measurements .

Q. How to integrate multi-omics data to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells (e.g., 1 µM, 24 hours); analyze differential expression via DESeq2 .
  • Proteomics: Use TMT labeling and LC-MS/MS to quantify changes in kinase phosphorylation .
  • Pathway Enrichment: Merge datasets in Ingenuity Pathway Analysis (IPA) to identify upregulated nodes (e.g., apoptosis pathways) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。